molecular formula C11H13F3 B6325982 2-Methyl-5-isopropylbenzotrifluoride;  98% CAS No. 1262415-40-6

2-Methyl-5-isopropylbenzotrifluoride; 98%

Cat. No. B6325982
CAS RN: 1262415-40-6
M. Wt: 202.22 g/mol
InChI Key: FHEISPBJXVGIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-isopropylbenzotrifluoride (98%) is a colorless, volatile liquid with a sweet, aromatic odor. It is a widely used chemical in various scientific and industrial applications. It is also known as 2-MIPBTF and is used as a solvent in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. In the laboratory, it is used as a reagent to facilitate the synthesis of a variety of organic compounds.

Scientific Research Applications

2-Methyl-5-isopropylbenzotrifluoride (98%) is widely used in scientific research applications. It is used as a solvent in the synthesis of organic compounds, and is particularly useful in the synthesis of pharmaceuticals, cosmetics, and other organic compounds. It is also used as a reagent in the synthesis of various organic compounds. Additionally, it can be used as a catalyst in the synthesis of polymers, and as a solvent in the extraction of natural products.

Mechanism of Action

2-Methyl-5-isopropylbenzotrifluoride (98%) is a highly volatile liquid with a sweet, aromatic odor. It is an excellent solvent for a variety of organic compounds, and is also an effective catalyst in the synthesis of polymers. The mechanism of action of 2-MIPBTF is not fully understood, but it is believed to act as a Lewis acid, which facilitates the formation of covalent bonds between organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-5-isopropylbenzotrifluoride (98%) are not fully understood. However, studies have shown that it has a low toxicity and does not cause irritation to the skin and eyes. Additionally, it has been found to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

2-Methyl-5-isopropylbenzotrifluoride (98%) has several advantages as a reagent for laboratory experiments. It is a highly volatile liquid and can be easily handled in the laboratory. It is also an effective solvent for a variety of organic compounds, and can be used as a catalyst in the synthesis of polymers. Additionally, it has a low toxicity and does not cause irritation to the skin and eyes.
However, there are some limitations to its use in laboratory experiments. It is a highly flammable liquid, and should be handled with caution. Additionally, it has a high vapor pressure and can form explosive mixtures with air. Finally, it is not stable in the presence of strong acids and bases.

Future Directions

There are several potential future directions for research on 2-Methyl-5-isopropylbenzotrifluoride (98%). One potential direction is to investigate its use as a catalyst in the synthesis of polymers. Additionally, further research could be done on its mechanism of action, and its biochemical and physiological effects. Finally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, cosmetics, and other organic compounds.

Synthesis Methods

2-Methyl-5-isopropylbenzotrifluoride (98%) is synthesized by the reaction of 2-methyl-5-isopropylbenzene with trifluoromethanesulfonic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically carried out at a temperature of around 80°C. The reaction is complete when the starting material is completely consumed and the desired product is obtained in a yield of 98%.

properties

IUPAC Name

1-methyl-4-propan-2-yl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-7(2)9-5-4-8(3)10(6-9)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEISPBJXVGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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